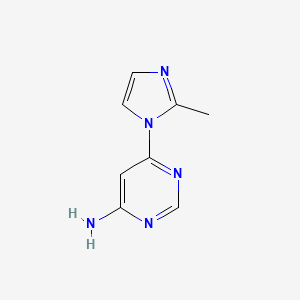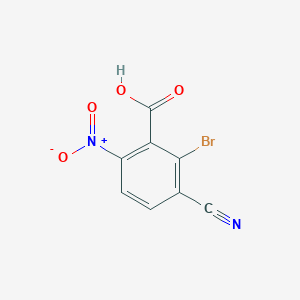
6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine
Descripción general
Descripción
6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine, also known as MIPA, is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. MIPA is a pyrimidine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Imidazole derivatives, including compounds like 6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine , have been studied for their potential as antimicrobial agents. They exhibit a broad spectrum of activity against bacteria and fungi due to their ability to interact with microbial cell membranes and interfere with essential biological processes .
Anti-Tubercular Agents
Compounds with the imidazole moiety have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The presence of the imidazole ring contributes to the compound’s ability to inhibit the growth of tuberculosis-causing bacteria .
Anticancer Research
Imidazole-containing compounds are also being explored for their anticancer properties. They can act as kinase inhibitors, disrupting cancer cell signaling pathways. This makes them valuable candidates for the development of new oncology drugs .
Anti-Inflammatory and Analgesic Applications
The imidazole ring is a common feature in many anti-inflammatory and analgesic drugs. It plays a role in the modulation of inflammatory responses and pain perception, making it a key target for drug development in these areas .
Antiviral Therapeutics
Research into imidazole-based compounds has shown promise in the development of antiviral drugs. These compounds can inhibit viral replication by targeting specific proteins involved in the viral life cycle .
Gastrointestinal Therapies
Imidazole derivatives are used in the treatment of gastrointestinal disorders such as ulcers. They work by inhibiting the gastric proton pump, reducing acid secretion, and promoting healing of the gastric lining .
Neurological Disorders
Some imidazole-based compounds have been investigated for their neuroprotective effects. They may offer therapeutic benefits in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .
Agricultural Chemicals
In the agricultural sector, imidazole derivatives serve as fungicides and plant growth regulators. They help protect crops from fungal infections and can enhance plant growth and yield .
Propiedades
IUPAC Name |
6-(2-methylimidazol-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-10-2-3-13(6)8-4-7(9)11-5-12-8/h2-5H,1H3,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWFKUKKGLNZCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1530294.png)




![3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1530300.png)
![1-[(4-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530303.png)






